Propylamine, N-benzylidene-
Overview
Description
Propylamine, N-benzylidene- is an organic compound that belongs to the class of imines It is characterized by the presence of a benzylidene group attached to the nitrogen atom of propylamine
Preparation Methods
Synthetic Routes and Reaction Conditions: Propylamine, N-benzylidene- can be synthesized through the condensation reaction between propylamine and benzaldehyde. This reaction typically occurs under mild acidic conditions, where the amine group of propylamine reacts with the aldehyde group of benzaldehyde to form the imine linkage.
Industrial Production Methods: In an industrial setting, the synthesis of Propylamine, N-benzylidene- can be optimized by using catalysts such as palladium acetate in acetic acid solution. This method enhances the reaction efficiency and yield by facilitating the electrophilic activation of the carbon-hydrogen bond .
Types of Reactions:
Oxidation: Propylamine, N-benzylidene- can undergo oxidation reactions, leading to the formation of corresponding oxides.
Substitution: It can participate in nucleophilic substitution reactions, where the imine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and sodium cyanoborohydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of Propylamine, N-benzylidene-.
Reduction: Propylamine and benzylamine derivatives.
Substitution: Various substituted imines and amines.
Scientific Research Applications
Propylamine, N-benzylidene- has several applications in scientific research:
Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Propylamine, N-benzylidene- involves the formation of imine linkages through nucleophilic addition reactions. The nitrogen atom of the amine group attacks the carbonyl carbon of the aldehyde group, leading to the formation of a Schiff base. This reaction is facilitated by acidic conditions, which protonate the intermediate and enhance the leaving group characteristics of the hydroxyl group .
Comparison with Similar Compounds
Benzylidene derivatives of enolizable carbonyls: These compounds share the benzylidene group but differ in the nature of the carbonyl-containing moiety.
N-benzylidene-benzylamine: Similar in structure but with a benzyl group instead of a propyl group.
Properties
IUPAC Name |
1-phenyl-N-propylmethanimine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFROALYLRQTARX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70290552 | |
Record name | Propylamine, N-benzylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6852-55-7, 27845-48-3 | |
Record name | N-Benzylidenepropylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6852-55-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | n-Propylbenzylideneimine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027845483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Benzylidenepropylamine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69424 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Propylamine, N-benzylidene- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70290552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PROPYLBENZYLIDENEIMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T2W67C4NZ6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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